3-(Pyridin-3-ylmethylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester
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Overview
Description
3-(Pyridin-3-ylmethylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester is a complex organic compound that features a pyridine ring, a pyrrolidine ring, and a tert-butyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pyridin-3-ylmethylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester typically involves multiple steps, including the formation of the pyrrolidine ring and the introduction of the pyridin-3-ylmethylsulfanyl group. One common method involves the reaction of pyrrolidine with a suitable pyridine derivative under controlled conditions. The tert-butyl ester group is then introduced through esterification reactions using tert-butyl alcohol and an appropriate acid catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
3-(Pyridin-3-ylmethylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the pyridin-3-ylmethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the ester group or to modify the pyridine ring.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines .
Scientific Research Applications
3-(Pyridin-3-ylmethylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(Pyridin-3-ylmethylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. The pyridine ring can interact with enzymes and receptors, while the sulfanyl group can form covalent bonds with biological molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- 3-(Pyridin-3-ylmethylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester
- 3-(Pyridin-3-ylmethylsulfanyl)-pyrrolidine-1-carboxylic acid methyl ester
- 3-(Pyridin-3-ylmethylsulfanyl)-pyrrolidine-1-carboxylic acid ethyl ester
Uniqueness
3-(Pyridin-3-ylmethylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the pyridine and pyrrolidine rings, along with the sulfanyl and tert-butyl ester groups, makes it a versatile compound for various applications .
Properties
Molecular Formula |
C15H22N2O2S |
---|---|
Molecular Weight |
294.4 g/mol |
IUPAC Name |
tert-butyl 3-(pyridin-3-ylmethylsulfanyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C15H22N2O2S/c1-15(2,3)19-14(18)17-8-6-13(10-17)20-11-12-5-4-7-16-9-12/h4-5,7,9,13H,6,8,10-11H2,1-3H3 |
InChI Key |
LXJAELYCFYBDBP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)SCC2=CN=CC=C2 |
Origin of Product |
United States |
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